Sphingomyelins

Beschreibung

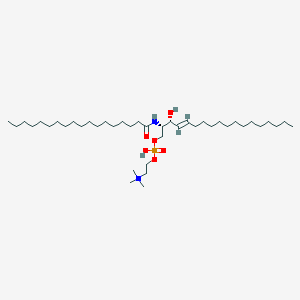

Structure

2D Structure

Eigenschaften

CAS-Nummer |

85187-10-6 |

|---|---|

Molekularformel |

C24H50N2O6P+ |

Molekulargewicht |

493.6 g/mol |

IUPAC-Name |

2-[[(E,2S,3R)-2-formamido-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C24H49N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(28)23(25-22-27)21-32-33(29,30)31-20-19-26(2,3)4/h17-18,22-24,28H,5-16,19-21H2,1-4H3,(H-,25,27,29,30)/p+1/b18-17+/t23-,24+/m0/s1 |

InChI-Schlüssel |

LRYZPFWEZHSTHD-HEFFAWAOSA-O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |

Aussehen |

Unit:25 mgSolvent:nonePurity:98+%Physical solid |

Physikalische Beschreibung |

Beige solid; [Sigma-Aldrich MSDS] |

Synonyme |

SPM; Ceramide-1-phosphorylcholine |

Herkunft des Produkts |

United States |

Sphingomyelin Metabolism and Homeostatic Regulation

Biosynthetic Pathways of Sphingomyelin

Sphingomyelin Synthase Mediated Phosphocholine (B91661) Transfer

Sphingomyelin Synthase 2 (SMS2) Localization and Function

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the de novo synthesis of sphingomyelin. SMS2 is predominantly localized to the plasma membrane, though it is also found in the Golgi apparatus physiology.orgresearchgate.netcaymanchem.comelifesciences.org. The enzyme possesses six transmembrane domains, with its C-terminal palmitoylation sites being critical for its plasma membrane localization caymanchem.com. In specific cellular contexts, such as the seminiferous epithelium of adult rat testes, SMS2 has been observed to associate with the developing acrosome and the cell membrane, suggesting a role in acrosome formation and plasma membrane restructuring nih.govbioscientifica.com.

The primary function of SMS2 is to catalyze the reversible transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG) ingentaconnect.comcaymanchem.comnih.govbioscientifica.comgenecards.org. While sphingomyelin synthesis is its main role, SMS2 is also a bifunctional enzyme capable of synthesizing ceramide phosphoethanolamine caymanchem.com. SMS2 plays a central role in maintaining the balance between glycolipid and sphingolipid metabolism and is crucial for regulating sphingomyelin levels within the lipid raft microdomains of the plasma membrane physiology.org.

Research findings highlight the diverse physiological and pathological roles of SMS2. For instance, knockdown of the gene encoding SMS2 (Sgms2) has been shown to decrease M2-like macrophage polarization in vitro and to reduce tumor weight and lung metastasis in a murine mammary carcinoma model caymanchem.com. In a mouse model of non-alcoholic steatohepatitis (NASH), Sgms2 knockdown inhibited steatosis but exacerbated fibrosis caymanchem.com. Furthermore, SMS2 activation and sphingomyelin synthesis are implicated in endotoxin-induced inflammatory responses, with inhibition of SMS2 activity demonstrating a capacity to attenuate lung injury physiology.org. SMS2 is considered a promising therapeutic target for chronic inflammation-associated diseases, including atherosclerosis, fatty liver, and insulin (B600854) resistance researchgate.netguidetopharmacology.org. Studies have shown that SMS2 deficiency can lead to improved insulin sensitivity and amelioration of high-fat diet-induced obesity researchgate.net. Pathogenic variants of SMS2 can result in its retention within the Endoplasmic Reticulum (ER), leading to an aberrant accumulation of sphingomyelin in the ER and a disruption of the crucial sphingomyelin/cholesterol gradient across the secretory pathway elifesciences.org.

Subcellular Compartmentalization of Sphingomyelin Synthesis

Sphingomyelin synthesis is a highly compartmentalized process, involving several organelles that work in concert to ensure proper lipid homeostasis.

Endoplasmic Reticulum Role in Ceramide Biogenesis

The Endoplasmic Reticulum (ER) serves as the primary site for the de novo biogenesis of ceramide, the hydrophobic backbone of sphingolipids researchgate.netmdpi.com. The de novo synthesis pathway initiates in the ER with the condensation of serine and palmitoyl (B13399708) CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) mdpi.com. This is followed by the conversion of the product to dihydrosphingosine, which is then acylated to dihydroceramide (B1258172) by ceramide synthase mdpi.com. Finally, dihydroceramide desaturase desaturates dihydroceramide to form ceramide mdpi.com. Ceramide is specifically generated at the cytosolic leaflet of the ER researchgate.net. Elevated levels of ceramide within the ER can lead to ER stress, impacting various cellular functions researchgate.net.

Golgi Apparatus as a Hub for Sphingomyelin Production

Following its synthesis in the ER, ceramide is transported to the Golgi apparatus, particularly the trans-Golgi network (TGN), which acts as a central hub for sphingomyelin production elifesciences.orgoup.comembopress.org. This transport is primarily mediated by the ceramide transfer protein (CERT) in a non-vesicular manner, often occurring at membrane contact sites between the ER and the Golgi apparatus mdpi.comembopress.orgnih.govjst.go.jp. Within the luminal leaflet of the TGN, sphingomyelin synthases, specifically SMS1 and SMS2, catalyze the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol embopress.org. SMS1 is notably abundant in the trans-Golgi apparatus physiology.org. The synthesis of sphingomyelin in the trans-Golgi is crucial for establishing and maintaining a sphingomyelin/sterol gradient along the secretory pathway, which is fundamental for specifying organelle identity and function elifesciences.org.

Plasma Membrane Synthesis and Recycling Pathways

While the Golgi apparatus is a major site, sphingomyelin can also be synthesized directly at the plasma membrane physiology.orgresearchgate.netcaymanchem.comgenecards.orgoup.com. SMS2 is predominantly located at the plasma membrane and contributes significantly to sphingomyelin synthesis in this compartment physiology.orgresearchgate.netcaymanchem.comgenecards.org. The activity of SMS2 at the plasma membrane is vital for maintaining appropriate sphingomyelin levels within lipid raft microdomains, which are critical for signal transduction physiology.org.

Emerging research suggests that the primary site for plasma membrane sphingomyelin synthesis may not solely be the cis-/medial-Golgi, but rather an endosomal compartment involved in the plasma membrane recycling pathway ucl.ac.ukresearcher.lifenih.gov. Ceramide, generated from the degradation of surface sphingomyelin by extracellular sphingomyelinase, can be efficiently reutilized for the resynthesis of plasma membrane sphingomyelin ucl.ac.uk. This resynthesis process is closely linked to the kinetics of plasma membrane recycling ucl.ac.ukresearcher.lifenih.gov.

Catabolic Pathways of Sphingomyelin

The catabolism of sphingomyelin is primarily mediated by a family of enzymes known as sphingomyelinases, which play a critical role in generating bioactive lipid messengers.

Sphingomyelinase (SMase) Activity and Classification

Sphingomyelinases (SMases; EC 3.1.4.12) are hydrolase enzymes responsible for catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine oup.comwikipedia.orgwikipedia.orgnih.govnih.govelsevier.esahajournals.orgebi.ac.ukplos.org. The ceramide produced through SMase activity acts as a crucial lipid second messenger, influencing a wide array of cellular processes, including programmed cell death (apoptosis), cell differentiation, cell proliferation, and sterol homeostasis oup.comwikipedia.orgnih.govnih.govebi.ac.uk.

SMases are broadly classified into three main types based on their optimal pH for enzymatic activity: acid, neutral, and alkaline sphingomyelinases oup.comwikipedia.orgwikipedia.orgnih.govplos.org. These classifications also reflect distinctions in their primary structure, subcellular localization, and cation dependence oup.complos.org.

Table 1: Classification and Characteristics of Sphingomyelinases

| SMase Type | Optimal pH | Key Characteristics & Localization |

| Acid Sphingomyelinase (ASMase) | Acidic | Lysosomal Acid SMase (L-ASMase): Primarily localized in lysosomes, where it performs an essential housekeeping function oup.comwikipedia.orgasmdfacts.com. Deficiency leads to Niemann-Pick disease types A and B, characterized by sphingomyelin accumulation oup.comwikipedia.orgplos.orgasmdfacts.com. Involved in cellular signaling in response to stress stimuli, such as ischemia/reperfusion and activation of TNF receptor superfamily members oup.comwikipedia.orgnih.gov. Requires zinc for its activity wikipedia.orgahajournals.orgplos.org. Secreted Acid SMase (S-ASMase): Secreted form of ASMase oup.comahajournals.org. While having an acidic pH optimum, it can hydrolyze sphingomyelin of certain atherogenic lipoproteins at neutral pH ahajournals.org. Requires physiological concentrations of Zn2+ in the extracellular space for enzymatic activity ahajournals.org. |

| Neutral Sphingomyelinase (N-SMase) | Neutral | Optimal pH around 7.4 oup.comwikipedia.orgwikipedia.orgnih.govplos.org. Often requires Mg2+ ions for activity (magnesium-dependent neutral SMase), though magnesium-independent forms also exist wikipedia.orgnih.govahajournals.org. Located in the inner leaflet of the plasma membrane, cytoplasm, and nucleus oup.comwikipedia.orgresearchgate.net. Activated by diverse physiological stimuli, including tumor necrosis factor-alpha (TNF-α), oxidized human low-density lipoproteins (Ox-LDL), and various growth factors oup.comnih.gov. Plays a significant regulatory role in ceramide-dependent apoptosis and cell growth oup.comnih.gov. Neutral sphingomyelinase-2 (NSM2), encoded by the SMPD3 gene, is a well-characterized isoform involved in cellular physiology and pathology, with its activity at the cytosolic leaflet of the plasma membrane being important for T cell receptor (TCR) signaling frontiersin.org. |

| Alkaline Sphingomyelinase | Alkaline | Optimal pH is alkaline oup.comwikipedia.orgwikipedia.orgnih.gov. |

Hydrolysis Products and Subsequent Metabolic Fates

Ceramide Generation and its Downstream Metabolism

Ceramide to Sphingosine (B13886) Conversion by Ceramidase

Ceramidases are a family of enzymes critical for sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. nih.govlipidmaps.orgnih.govnih.govciteab.comciteab.com This reaction is pivotal in controlling the interconversion of these two bioactive lipids. nih.gov In humans, five distinct ceramidases have been identified, classified based on their optimal pH for catalytic activity: acid ceramidase (AC), neutral ceramidase (NC), alkaline ceramidase 1 (ACER1), alkaline ceramidase 2 (ACER2), and alkaline ceramidase 3 (ACER3). nih.govlipidmaps.orgnih.govnih.govciteab.com For instance, human alkaline ceramidase 3 (ACER3) functions as a Zn2+-dependent amidase, facilitating ceramide hydrolysis through a general acid-base catalysis mechanism. nih.govlipidmaps.org ACER3 is widely expressed and localized to both the Golgi complex and the endoplasmic reticulum. lipidmaps.org

Table 1: Human Ceramidase Isoforms and Characteristics

| Isoform | Optimal pH Classification | Cellular Localization | Key Function |

| Acid Ceramidase (AC) | Acidic | Lysosomal | Hydrolyzes ceramide to sphingosine and fatty acid nih.gov |

| Neutral Ceramidase (NC) | Neutral | Plasma membrane (primarily small intestine and colon) | Hydrolyzes ceramide to sphingosine and fatty acid; involved in digestion nih.govnih.gov |

| Alkaline Ceramidase 1 (ACER1) | Alkaline | Endoplasmic Reticulum | Hydrolyzes ceramide to sphingosine and fatty acid nih.gov |

| Alkaline Ceramidase 2 (ACER2) | Alkaline | Golgi complex | Hydrolyzes ceramide to sphingosine and fatty acid nih.govciteab.com |

| Alkaline Ceramidase 3 (ACER3) | Alkaline | Endoplasmic Reticulum, Golgi complex | Hydrolyzes ceramide to sphingosine and fatty acid; functions as Zn2+-dependent amidase nih.govlipidmaps.org |

Sphingosine Phosphorylation by Sphingosine Kinases (SphK1, SphK2) to Sphingosine-1-Phosphate (S1P)

Sphingosine kinases (SphK) are enzymes responsible for the phosphorylation of sphingosine, leading to the formation of sphingosine-1-phosphate (S1P), a potent lipid signaling molecule. nih.govnih.govnih.govlabsolu.calabsolu.cathegoodscentscompany.comuni.lufishersci.be Mammalian cells possess two primary isoforms of this enzyme: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). nih.govnih.govnih.govlabsolu.calabsolu.cathegoodscentscompany.comuni.lufishersci.be SphK1 predominantly resides in the cytosol and translocates to the plasma membrane upon activation, often triggered by extracellular signals. nih.govlabsolu.calabsolu.ca In contrast, SphK2 exhibits a broader subcellular distribution, being found in the nucleus, endoplasmic reticulum, and mitochondria. nih.govlabsolu.cathegoodscentscompany.comlipidmaps.org These two isoforms can have opposing roles in the regulation of ceramide biosynthesis. nih.gov While both SphK1 and SphK2 phosphorylate sphingosine, SphK2 has been shown to also phosphorylate other lipids, such as d,l-threo-dihydrosphingosine and phytosphingosine, as well as the immunomodulatory drug FTY720 (Fingolimod). nih.govthegoodscentscompany.com The combined activity of SphK1 and SphK2 is vital for cellular viability, as the deletion of both kinases results in embryonic lethality. thegoodscentscompany.com

Table 2: Sphingosine Kinase Isoforms (SphK1 and SphK2) Characteristics

| Isoform | Primary Cellular Localization | Key Functions/Characteristics |

| Sphingosine Kinase 1 (SphK1) | Cytosol (translocates to plasma membrane upon activation) | Pro-survival, anti-apoptotic; involved in ceramide biosynthesis regulation; activated by growth factors, hormones, cytokines nih.govnih.govlabsolu.calabsolu.ca |

| Sphingosine Kinase 2 (SphK2) | Nucleus, Endoplasmic Reticulum, Mitochondria | Can be pro-apoptotic; involved in ceramide biosynthesis regulation; phosphorylates various sphingoid bases and FTY720 nih.govnih.govlabsolu.cathegoodscentscompany.comlipidmaps.org |

Sphingosine-1-Phosphate Lyase (SPL) Degradation

Sphingosine-1-phosphate lyase (SPL) plays a unique and critical role in sphingolipid metabolism by irreversibly degrading S1P. lipidmaps.orgnih.govnih.govlipidmaps.orgnih.govmetabolomicsworkbench.orguni.lunih.gov This intracellular enzyme catalyzes the cleavage of S1P, yielding hexadecenal and ethanolamine (B43304) phosphate (B84403). lipidmaps.orgnih.govnih.govlipidmaps.orgnih.govmetabolomicsworkbench.orguni.lunih.gov SPL represents the final step in the sphingolipid degradative pathway and is considered the sole exit point for sphingolipid intermediates, directing their flow into phospholipid metabolism. labsolu.canih.govlipidmaps.orgnih.govuni.lu SPL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme and is localized on the outer leaflet of the endoplasmic reticulum. nih.govnih.govmetabolomicsworkbench.orgnih.gov Its activity is crucial for maintaining S1P homeostasis, as its deficiency leads to the accumulation of S1P and other upstream sphingolipids. nih.govnih.govmetabolomicsworkbench.orguni.luuni.lu

Salvage Pathway Dynamics

The salvage pathway is a metabolic route that efficiently recycles sphingolipid components, particularly sphingosine, to regenerate other sphingolipids, primarily ceramide. nih.govnih.gov This pathway involves the partial degradation of complex sphingolipids, such as sphingomyelin and glycosphingolipids, and the subsequent reutilization of their breakdown products. fishersci.benih.govnih.gov Key enzymes participating in the salvage pathway include sphingomyelinases, cerebrosidases, ceramidases, and ceramide synthases. nih.govnih.gov Sphingosine, which is exclusively generated through the hydrolysis of complex sphingolipids and ceramide in this pathway, can then be re-acylated by ceramide synthases to form ceramide or phosphorylated by sphingosine kinases to produce S1P. labsolu.cafishersci.be This recycling mechanism is vital for regulating ceramide levels and subsequent ceramide-dependent cellular signals. nih.govnih.gov

Regulatory Mechanisms of Sphingomyelin Metabolism

The precise regulation of sphingomyelin metabolism is essential for cellular health and function. This regulation occurs at multiple levels, including genetic control of enzyme expression and post-translational modifications that modulate enzyme activity.

Genetic Regulation of Enzymes in Sphingolipid Homeostasis

Genetic regulation, particularly at the transcriptional level, plays a significant role in controlling the expression of enzymes involved in sphingolipid homeostasis. nih.govuni.luuni.lunih.govfishersci.comciteab.comuni.luuni.lumitoproteome.org While master transcriptional regulators have been identified for other lipid classes like glycerolipids and sterols, the comprehensive understanding of their role in sphingolipid metabolism is still developing. nih.govnih.govuni.luuni.lumitoproteome.orgnih.gov

Several examples illustrate the genetic control of sphingolipid enzymes:

In C. elegans, the nuclear hormone receptor NHR-66 acts as a transcriptional repressor, directly regulating the expression of sphingosine phosphate lyase (SPL-2) and acid ceramidase (ASAH-2). This repression is crucial for controlling the levels of sphingosine-1-phosphate, sphinganine-1-phosphate, and specific ceramides (B1148491), impacting the organism's resistance to pathogens. uni.lu

The Runx family of genes (Runx1, 2, and 3) directly targets and regulates the transcription of key enzymes in sphingolipid pathways, such as Sgpp1, Ugcg, and St3gal5/Siat9. This regulation influences intracellular ceramide levels and extracellular S1P, contributing to cell survival and resistance to apoptosis. uni.lu

In the budding yeast Saccharomyces cerevisiae, the C2H2-type zinc finger transcription factor, Com2, has been identified as a master transcriptional regulator of sphingolipid metabolism. Com2 controls the expression of Ypk1, which in turn regulates serine palmitoyl transferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis. nih.govuni.luuni.lumitoproteome.org

SoxE-family transcription factors, including Sox9 and Sox10, are involved in the spatial regulation of sphingolipid metabolism during embryonic development. They regulate the expression of SMPD3, the gene encoding neutral sphingomyelinase 2 (nSMase2), which hydrolyzes sphingomyelin into ceramide in migrating neural crest cells. metabolomicsworkbench.org

Table 3: Examples of Genetic Regulation in Sphingolipid Metabolism

| Regulatory Factor | Organism | Target Enzyme(s) / Gene(s) | Effect on Sphingolipid Metabolism | Citation |

| NHR-66 | C. elegans | SPL-2, ASAH-2 | Represses transcription, controlling sphingolipid levels | uni.lu |

| Runx genes (Runx1, 2, 3) | Mammalian cells | Sgpp1, Ugcg, St3gal5/Siat9 | Directly regulates transcription, modulates ceramide and S1P levels | uni.lu |

| Com2 | Saccharomyces cerevisiae | Ypk1 (regulates SPT) | Master transcriptional regulator, controls sphingolipid biosynthesis | nih.govuni.luuni.lumitoproteome.org |

| SoxE factors (Sox9, Sox10) | Embryos | SMPD3 (nSMase2) | Regulates expression, influences sphingomyelin hydrolysis | metabolomicsworkbench.org |

Post-Translational Modification and Enzyme Activity Modulation

Beyond genetic regulation, the activity of enzymes involved in sphingolipid metabolism is finely tuned through various post-translational modifications (PTMs). nih.govfishersci.comlipidmaps.orgfishersci.ca These modifications can directly impact enzyme function, localization, and stability.

Phosphorylation is a prevalent PTM that significantly modulates sphingolipid enzyme activity:

The activation of SphK1, for instance, often involves ERK-dependent phosphorylation at serine 225. This phosphorylation event leads to the enzyme's translocation from the cytosol to the plasma membrane, where its substrate, sphingosine, resides. nih.gov

The activity of serine palmitoyl transferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway, is regulated by the phosphorylation of Orm1 and Orm2 proteins by the protein kinase Ypk1. Phosphorylation of Orm1/2 abrogates their inhibitory effect on SPT, thereby stimulating sphingolipid biosynthesis. mitoproteome.orgfishersci.fi

Several ceramide synthase (CerS) isoforms, including CerS2, CerS4, CerS5, and CerS6, can have their enzymatic activities enhanced through phosphorylation by casein kinase 2 (CK2). fishersci.com

Hydroxylation is another important PTM. For example, the hydroxylation of proline 137 (P137) of ORMDL3 by prolyl hydroxylase domain (PHD) enzymes is a post-translational modification that impacts sphingolipid homeostasis. S1P signaling can inhibit this PHD-mediated hydroxylation, leading to increased ORMDLs stability and a subsequent downregulation of SPT activity, forming a negative feedback loop. fishersci.ca

Table 4: Examples of Post-Translational Modifications in Sphingolipid Metabolism

| Enzyme/Protein | Type of PTM | Modifying Enzyme/Factor | Effect on Activity/Function | Citation |

| Sphingosine Kinase 1 (SphK1) | Phosphorylation (Serine 225) | ERK | Translocation to plasma membrane, activation | nih.gov |

| Orm1/2 | Phosphorylation | Ypk1 | Relieves inhibition of Serine Palmitoyl Transferase (SPT) | mitoproteome.orgfishersci.fi |

| Ceramide Synthase (CerS) isoforms (CerS2, 4, 5, 6) | Phosphorylation | Casein Kinase 2 (CK2) | Enhances enzymatic activity | fishersci.com |

| ORMDL3 | Hydroxylation (Proline 137) | Prolyl Hydroxylase Domain (PHD) enzymes | S1P signaling inhibits hydroxylation, stabilizing ORMDLs, downregulating SPT activity | fishersci.ca |

Cellular and Subcellular Functional Roles of Sphingomyelin

Sphingomyelin as a Key Component of Cellular Membranes

Sphingomyelin plays a fundamental role in defining the architecture and physical properties of cellular membranes. metwarebio.com Its synthesis primarily occurs in the endoplasmic reticulum and Golgi apparatus, and it is a major phospholipid that contributes to the stability and integrity of the cell membrane. creative-proteomics.comcsic.es

Sphingomyelin is a key regulator of membrane integrity and fluidity. creative-proteomics.com Its structure, characterized by a high degree of saturation and extensive hydrogen-bonding capabilities, contributes to the formation of more ordered and rigid membrane domains. researchgate.netresearchgate.net This is in contrast to glycerophospholipids, which are generally more unsaturated and create a more fluid membrane environment. csic.es The presence of sphingomyelin, therefore, helps to create a physical barrier to the extracellular environment. embopress.org

The myelin sheath, a specialized membrane that insulates nerve cell axons, is exceptionally rich in sphingomyelin. wikipedia.orgeneuro.org This high concentration suggests a primary role for sphingomyelin as an insulator for nerve fibers, facilitating the rapid transmission of electrical impulses. wikipedia.orgwikipedia.org The structural integrity and proper function of the myelin sheath are heavily dependent on its unique lipid composition, with sphingomyelin being a fundamental component. metwarebio.commdpi.com

Research indicates that sphingomyelin is not only a structural element but also actively participates in the maintenance and repair of the myelin sheath. nih.gov It promotes membrane interactions within the myelin structure and is involved in regulating the trafficking of cholesterol and proteins to the myelin. nih.gov Alterations in sphingomyelin metabolism can lead to the destabilization and decompaction of the myelin structure, highlighting its critical role in maintaining the health of the central nervous system. mdpi.com

The distribution of sphingomyelin within the plasma membrane is asymmetric. It is predominantly found in the outer (exoplasmic) leaflet of the plasma membrane. embopress.orgmetabolon.comfrontiersin.org This asymmetric distribution is a key feature of mammalian plasma membranes and contributes to the distinct properties of the two leaflets. frontiersin.org In the human erythrocyte membrane, for example, approximately 80-85% of sphingomyelin resides in the outer leaflet. frontiersin.org

This lateral heterogeneity is not static. The acyl chain length of sphingomyelin can influence the organization of the membrane. Studies have shown that sphingolipids with very long acyl chains (e.g., C24 sphingomyelin) can interdigitate into the opposing inner leaflet. biorxiv.org This interdigitation can affect the distribution of other lipids, such as cholesterol, influencing its partitioning between the two leaflets and thereby modulating the lateral organization of the entire plasma membrane. biorxiv.orgresearchgate.net

Sphingomyelin and Lipid Raft Biology

Sphingomyelin is a cornerstone of lipid raft biology, contributing significantly to the formation and stability of these specialized membrane microdomains. wikipedia.orgscbt.com

Lipid rafts are small (10–200 nm), dynamic, and heterogeneous microdomains within the plasma membrane that are enriched in sphingolipids and cholesterol. mdpi.comnih.govwikipedia.org These domains serve as organizing centers for the assembly of signaling molecules, influencing processes like signal transduction and membrane trafficking. embopress.orgfrontiersin.orgpnas.org They are characterized by a more ordered and tightly packed lipid environment compared to the surrounding bilayer. wikipedia.orgnumberanalytics.com

The composition of lipid rafts is distinct from the bulk plasma membrane. They exhibit a 3- to 5-fold enrichment in cholesterol and a significant enrichment in sphingolipids, including sphingomyelin. wikipedia.orgwustl.edu Glycosphingolipids are also prominent components of these microdomains. numberanalytics.com

Interactive Data Table: Typical Lipid Composition of Rafts vs. Plasma Membrane

| Lipid Class | Percentage in Plasma Membrane | Percentage in Lipid Rafts |

| Sphingomyelin | ~10-20% wikipedia.org | Enriched (e.g., 10-15% of total raft lipid) wustl.edu |

| Cholesterol | Varies | Enriched (33-50% of total raft lipid) wustl.edu |

| Glycosphingolipids | Varies | Enriched (10-20% of total raft lipid) wustl.edu |

| Glycerophospholipids | ~60% wustl.edu | Depleted (≤ 30% of total raft lipid) wustl.edu |

Note: Values are approximate and can vary depending on cell type and isolation method.

The formation and stability of lipid rafts are widely thought to be driven by the favorable interactions between sphingomyelin and cholesterol. frontiersin.orgnumberanalytics.com Cholesterol molecules are believed to fill the spaces between sphingolipid molecules, creating a more tightly packed and ordered structure. numberanalytics.com This interaction is stabilized by hydrogen bonds between the amide group of sphingomyelin and the hydroxyl group of cholesterol, as well as van der Waals interactions between the rigid sterol ring of cholesterol and the saturated acyl chains of sphingomyelin. mdpi.combiologists.com

This preferential interaction leads to the phase separation of these lipids from the more fluid, glycerophospholipid-rich regions of the membrane, resulting in the formation of what is known as a liquid-ordered (Lo) phase. nih.govmdpi.com The stability of these raft-like structures is dependent on the available amount of both cholesterol and sphingomyelin. scirp.org Studies have shown that a high concentration of cholesterol combined with a minimum level of sphingomyelin leads to the most stable structures. scirp.org The tight packing of sphingomyelin and cholesterol in these domains makes them resistant to solubilization by non-ionic detergents, a property often used to isolate them experimentally. pnas.orgwustl.edu

Lipid Rafts as Signaling Platforms and Organizing Centers

Sphingomyelin, in conjunction with cholesterol, is a primary architectural component of lipid rafts. researchgate.netplos.org These microdomains within the plasma membrane are not merely passive structural elements but function as dynamic organizing centers for a multitude of cellular processes, most notably signal transduction. researchgate.netwikipedia.org The unique lipid composition of rafts, enriched in sphingolipids and cholesterol, creates a more ordered and tightly packed environment compared to the surrounding fluid bilayer. plos.orgwikipedia.org This distinct environment facilitates the assembly of signaling molecules, bringing protein receptors and their effectors into close proximity. wikipedia.org This co-localization promotes kinetically favorable interactions essential for efficient signal transduction. wikipedia.org

Lipid rafts serve as platforms for the clustering of specific proteins, thereby regulating their interactions and functions. mdpi.com For instance, they can concentrate molecules like enzymes and their substrates or influence the conformation of proteins, which in turn modulates their activity. mdpi.com By compartmentalizing cellular processes, lipid rafts can spatially organize signaling molecules to either promote or inhibit interactions, thereby fine-tuning cellular responses. wikipedia.org Research has implicated lipid rafts in a wide array of signal transduction pathways, including those for immunoglobulin E, T-cell antigens, B-cell antigens, and various growth factors. wikipedia.org

Influence on Membrane Fluidity and Protein Trafficking within Rafts

The enrichment of sphingomyelin and cholesterol in lipid rafts significantly influences the biophysical properties of the cell membrane, particularly its fluidity. numberanalytics.com The tight packing of these lipids results in a more ordered and less fluid state within the raft compared to the surrounding membrane. numberanalytics.com This altered fluidity is not static; it can be modulated by changes in the concentration of cholesterol and sphingolipids. numberanalytics.com For instance, an increase in cholesterol can decrease membrane fluidity, which has direct consequences for processes like vesicle formation and fusion. numberanalytics.com

This modulation of membrane fluidity is critical for protein trafficking. Lipid rafts act as sorting platforms, influencing the movement of proteins and lipids within the membrane. numberanalytics.com They play a role in the sorting and targeting of proteins to specific cellular compartments such as the Golgi apparatus, endosomes, and lysosomes. numberanalytics.com The ordered structure of rafts can affect the lateral movement of proteins and lipids, thereby influencing the formation and fusion of transport vesicles. numberanalytics.com For example, rafts in the trans-Golgi network, rich in sphingomyelin and cholesterol, are involved in the formation of vesicles destined for the plasma membrane. biologists.com The integrity of these raft domains is crucial; disruption of their components can impair processes like exocytosis. biologists.com

Sphingomyelin in Cellular Signal Transduction

Sphingomyelin is not only a structural component of cell membranes but also a key player in cellular signal transduction. Its metabolic products, particularly ceramide and sphingosine-1-phosphate (S1P), have emerged as a new class of potent bioactive molecules that act as second messengers in a variety of cellular signaling pathways. genome.jplongdom.org

Sphingomyelin Hydrolysis as a Source of Bioactive Lipid Messengers

The hydrolysis of sphingomyelin by enzymes called sphingomyelinases (SMases) is a critical step in initiating signaling cascades. genome.jpnih.gov This enzymatic cleavage generates ceramide, a central bioactive lipid messenger. genome.jpnih.gov This process can be triggered by a diverse range of stimuli, including cytokines, growth factors, and environmental stresses. oup.comphysiology.org There are different types of sphingomyelinases, such as acid sphingomyelinase (ASM) and neutral sphingomyelinase (NSM), which are localized in different cellular compartments and are activated by distinct stimuli. frontiersin.org

Ceramide as a Second Messenger in Cellular Responses

Ceramide, generated from the hydrolysis of sphingomyelin, is a pivotal second messenger that regulates a wide array of cellular processes, including proliferation, survival, apoptosis (programmed cell death), and inflammation. longdom.orgoup.comfrontiersin.org It is considered a central hub in sphingolipid metabolism and signaling. researchgate.net The cellular response to ceramide can vary depending on the cell type and the specific context of its generation. lu.se

Ceramide can be produced through several pathways, including de novo synthesis and the salvage pathway, but its generation via sphingomyelin hydrolysis is a key mechanism in response to cellular stress. frontiersin.org It can activate various downstream targets, including specific protein kinases and phosphatases. physiology.orgphysiology.org For example, ceramide has been shown to link to the stress-activated protein kinase (SAPK)/c-jun kinase (JNK) cascade to signal for apoptosis in several cell systems. oup.com It can also directly activate protein kinase C isoforms and c-Raf, initiating further signaling cascades. physiology.org

Sphingosine-1-Phosphate (S1P) as a Signaling Molecule

Ceramide can be further metabolized by the enzyme ceramidase to produce sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). genome.jpmdpi.com S1P is another critical bioactive lipid messenger with diverse and often opposing effects to ceramide. genome.jp While ceramide is often associated with pro-apoptotic signals, S1P generally functions as a growth and survival factor. genome.jplongdom.org

Diacylglycerol Production and its Signaling Implications

The synthesis of sphingomyelin from ceramide, a reaction catalyzed by the enzyme sphingomyelin synthase (SMS), concurrently generates diacylglycerol (DAG). wikipedia.orgwikipedia.org This production of DAG is a significant event in cell signaling, as DAG functions as a crucial lipid-soluble second messenger. wikipedia.orgnih.gov

Once produced at the Golgi apparatus or plasma membrane, DAG can activate a variety of downstream effector proteins. wikipedia.orgnih.gov Notable targets of DAG signaling include:

Protein Kinase C (PKC): A family of enzymes involved in controlling the function of other proteins through phosphorylation. nih.gov

Protein Kinase D (PKD): Activation of PKD by DAG produced during sphingomyelin synthesis can initiate a negative feedback loop. Activated PKD inhibits the ceramide transfer protein (CERT), which is responsible for transporting ceramide to the site of sphingomyelin synthesis. This feedback mechanism precisely regulates the flow of sphingomyelin production. dovepress.com

Other Effectors: DAG also modulates other signaling proteins such as Ras guanyl nucleotide-releasing proteins (RasGRPs) and Unc-13, expanding its influence on cellular regulation. nih.gov

The generation of DAG is intricately linked with sphingomyelin metabolism, representing a key pathway by which the cell translates membrane lipid synthesis into active signaling cascades. frontiersin.orgnih.gov

The Sphingomyelin Cycle in Signal Amplification and Attenuation

The sphingomyelin cycle refers to the dynamic and reversible interconversion of sphingomyelin and ceramide. libretexts.org This cycle is a central hub in cellular signaling, allowing cells to rapidly respond to a multitude of extracellular stimuli, including cytokines, growth factors, and cellular stress. nih.govresearchgate.net

The cycle involves two key enzymatic activities:

Hydrolysis (Degradation): In response to specific signals, such as the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, sphingomyelinases (SMases) are activated. These enzymes hydrolyze sphingomyelin, breaking it down to release the phosphocholine (B91661) headgroup and generate the second messenger, ceramide. wikipedia.orgnih.gov

Synthesis: Conversely, sphingomyelin synthases can regenerate sphingomyelin by transferring a phosphocholine group from phosphatidylcholine to ceramide. wikipedia.org

The significance of this cycle lies in the balance between its components and their downstream metabolites, often referred to as the "sphingolipid rheostat." frontiersin.org Ceramide and its metabolite, sphingosine, are frequently associated with pro-apoptotic, anti-proliferative, and cell cycle arrest signals. dovepress.comresearchgate.net In contrast, another metabolite, sphingosine-1-phosphate (S1P), generated from sphingosine via sphingosine kinases, typically promotes cell survival, proliferation, and migration. dovepress.comnih.govresearchgate.net

The cell's fate can be determined by the relative levels of these interconnected metabolites. By rapidly modulating the levels of ceramide and S1P, the sphingomyelin cycle can amplify or attenuate signaling pathways, thereby dictating the cellular response, whether it be survival, growth, or programmed cell death. researchgate.netfrontiersin.org

Regulation of Ion Channels and G-Protein Coupled Receptor Function

As a major lipid component of the plasma membrane, sphingomyelin plays a crucial role in modulating the function of integral membrane proteins, including ion channels and G-protein coupled receptors (GPCRs). ccmb.res.innih.gov

Ion Channels: The activity of ion channels is also subject to regulation by membrane lipids. Sphingomyelin, along with cholesterol, is enriched in specialized membrane microdomains known as lipid rafts and caveolae. nih.govmdpi.com These domains act as signaling platforms, compartmentalizing channels and associated signaling molecules to ensure efficient and specific signal transduction. nih.gov Changes in the sphingomyelin content of the membrane can alter the physical properties of the bilayer, which in turn affects the conformation and gating properties of the channels. Furthermore, metabolites derived from the sphingomyelin cycle, such as sphingosine and S1P, can directly modulate the activity of various ion channels, including calcium, potassium, and sodium channels in cells like myocytes. ahajournals.org

Involvement in Cellular Calcium Signaling Pathways

Sphingomyelin and its metabolites are deeply involved in the regulation of intracellular calcium (Ca²⁺), one of the most versatile and ubiquitous second messengers in the cell. nih.gov The modulation of Ca²⁺ signaling by sphingolipids occurs through several mechanisms.

Ceramide, produced from sphingomyelin hydrolysis, has been shown to trigger the release of Ca²⁺ from intracellular stores. physiology.org One mechanism involves the activation of G-proteins and phospholipase C, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), a molecule that directly gates the opening of IP₃ receptors on the endoplasmic reticulum, releasing stored Ca²⁺ into the cytoplasm. physiology.org

Other sphingomyelin metabolites, such as sphingosine and particularly sphingosine-1-phosphate (S1P), are also potent mobilizers of intracellular Ca²⁺. nih.govahajournals.org S1P can act both intracellularly and extracellularly. Extracellularly, it binds to its own family of GPCRs, which can couple to phospholipase C activation and subsequent Ca²⁺ release. ahajournals.org Intracellularly, these metabolites can directly or indirectly influence the activity of Ca²⁺ channels, including the ryanodine (B192298) receptor in muscle cells. ahajournals.org Conversely, some studies have shown that extracellular vesicles with a high sphingomyelin content can suppress calcium mobilization. mdpi.com This intricate regulation of Ca²⁺ fluxes by the sphingomyelin pathway highlights its central role in controlling a vast number of calcium-dependent cellular processes. nih.gov

Broader Cellular Processes Modulated by Sphingomyelin

The signaling cascades initiated by sphingomyelin and its metabolites have profound consequences for overarching cellular programs, including the fundamental decisions of a cell to grow, differentiate, or enter a state of irreversible growth arrest known as senescence. mdpi.com

Regulation of Cell Proliferation and Differentiation

Sphingomyelin metabolism is a key regulatory axis controlling cell proliferation and differentiation. nih.govdergipark.org.tr The balance between pro-proliferative and anti-proliferative sphingolipid metabolites is often the deciding factor.

| Sphingolipid Metabolite | Predominant Role in Cell Fate | Research Findings |

| Ceramide | Anti-proliferative, Pro-differentiation, Pro-apoptotic | Induces cell cycle arrest and can trigger apoptosis. dovepress.comresearchgate.net Has been shown to exert antiproliferative effects on various cancer cell lines. dergipark.org.tr Inhibits DNA synthesis. mdpi.com |

| Sphingosine | Context-dependent; generally anti-proliferative | An endogenous inhibitor of Protein Kinase C; can induce apoptosis. researchgate.net |

| Sphingosine-1-Phosphate (S1P) | Pro-proliferative, Pro-survival | Promotes cell migration and mitosis. dovepress.com Its formation is often triggered by growth factors like platelet-derived growth factor (PDGF). nih.gov |

This "sphingolipid rheostat" is highly dynamic. For instance, growth-promoting signals can activate sphingosine kinases, shifting the balance from ceramide towards S1P, thereby stimulating cell proliferation. nih.gov Conversely, an accumulation of ceramide, often in response to stress signals, can halt the cell cycle and, in some cases, drive the cell towards terminal differentiation or apoptosis. libretexts.orgresearchgate.net

Modulation of Cellular Senescence

Cellular senescence is a state of stable and long-term cell cycle arrest that is associated with characteristic morphological and metabolic changes. mdpi.com Sphingolipid signaling has emerged as a critical modulator of this process. frontiersin.org

The accumulation of ceramide is strongly linked to the induction of senescence. frontiersin.orgfrontiersin.org Research indicates that the level of ceramide is crucial: moderate increases can trigger senescence, whereas higher concentrations tend to push the cell into apoptosis. frontiersin.org The tumor suppressor protein p53, a master regulator of cell fate, interacts extensively with the sphingolipid pathway to enforce senescence. For example, p53 can influence the activity of enzymes like sphingomyelinase and sphingosine kinase, thereby controlling the ceramide/S1P balance. frontiersin.org

Conversely, the pro-proliferative metabolite S1P generally acts to prevent senescence. Downregulation of the enzymes that produce S1P (sphingosine kinases) leads to an increase in cellular ceramide levels and an acceleration of the senescence program. frontiersin.orgmdpi.com This interplay underscores the role of sphingomyelin metabolism as a key decision point in the cellular response to damage and aging, where it helps determine whether a cell continues to divide, enters a permanent state of arrest, or is eliminated. mdpi.comresearchgate.net

Sphingomyelin in Apoptotic Signaling Pathways

Sphingomyelin plays a pivotal role in the intricate signaling cascades of apoptosis, or programmed cell death. A key event in many apoptotic pathways is the hydrolysis of sphingomyelin by enzymes called sphingomyelinases, which generates the bioactive lipid ceramide. nih.govwikipedia.orgcapes.gov.br This process can be initiated by a variety of stimuli, including the activation of death receptors like Fas/CD95. nih.govresearchgate.net

The generation of ceramide is a crucial step that can influence both the decision of a cell to undergo apoptosis and the manner in which it dies. nih.gov Ceramide can act as a second messenger, triggering downstream signaling events that lead to the execution of the apoptotic program. wikipedia.orgmdpi.comsdbonline.org For instance, ceramide can activate protein phosphatases such as PP1 and PP2A, which in turn dephosphorylate and modulate the activity of key proteins involved in cell survival and apoptosis, including Bcl-2 and Akt. mdpi.com Furthermore, ceramide can directly activate protein kinase C-zeta (PKC-ζ), leading to the activation of the JNK signaling pathway, which is often associated with pro-apoptotic responses. mdpi.com

The location of sphingomyelin hydrolysis and subsequent ceramide generation is critical for its function. Ceramide produced on the inner leaflet of the plasma membrane can interact with various signaling proteins, while its generation can also lead to the release of cholesterol, altering membrane fluidity and promoting the formation of membrane blebs characteristic of apoptosis. nih.gov The involvement of sphingomyelin and ceramide in apoptosis is complex, with evidence suggesting that different pools of these lipids and the specific ceramide species generated can have distinct effects on cell fate. mdpi.com

Table 1: Key Molecules in Sphingomyelin-Mediated Apoptosis

| Molecule | Role in Apoptosis |

|---|---|

| Sphingomyelin (SM) | Precursor to the pro-apoptotic second messenger, ceramide. nih.govwikipedia.org |

| Ceramide (Cer) | Second messenger that activates various pro-apoptotic pathways. mdpi.comsdbonline.org |

| Sphingomyelinase (SMase) | Enzyme that hydrolyzes sphingomyelin to generate ceramide. nih.govcapes.gov.br |

| Fas/CD95 | Death receptor whose activation can trigger sphingomyelin hydrolysis. nih.govresearchgate.net |

| Protein Phosphatase 1 (PP1) | Activated by ceramide, it dephosphorylates and inhibits anti-apoptotic proteins like Bcl-2. mdpi.com |

| Protein Phosphatase 2A (PP2A) | Activated by ceramide, it can inhibit pro-survival signaling pathways. mdpi.com |

| Protein Kinase C-zeta (PKC-ζ) | Directly activated by ceramide, leading to the activation of the pro-apoptotic JNK pathway. mdpi.com |

| JNK (c-Jun N-terminal kinase) | A stress-activated protein kinase that can promote apoptosis. mdpi.comsdbonline.org |

| Akt | A pro-survival kinase whose activity can be inhibited by ceramide. mdpi.com |

| Caspases | A family of proteases that execute the final stages of apoptosis. Their activation can be influenced by ceramide signaling. nih.govmdpi.com |

Contributions to Autophagy and Lysosomal Function

Sphingolipids, including sphingomyelin, are integral regulators of autophagy, the cellular process of self-digestion and recycling of damaged components. nih.govnih.gov This process is crucial for maintaining cellular homeostasis and can either promote cell survival under stress or contribute to cell death. nih.gov

The metabolism of sphingolipids is intricately linked to each stage of autophagosome biogenesis. nih.gov De novo synthesis of sphingolipids is essential for the induction of autophagy. frontiersin.org The balance between different sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), plays a critical role in determining the cellular outcome of autophagy. tandfonline.comresearchgate.net

High levels of sphingomyelin can impair lysosomal function, a key aspect of the final stages of autophagy where autophagosomes fuse with lysosomes for degradation of their contents. nih.govnih.govresearchgate.net In conditions like Niemann-Pick disease type A, the accumulation of sphingomyelin due to deficient acid sphingomyelinase activity leads to lysosomal membrane permeabilization and inefficient autophagic clearance. nih.govnih.govresearchgate.net This highlights the importance of proper sphingomyelin metabolism for maintaining lysosomal integrity and function. biorxiv.org Conversely, acid sphingomyelinase and the ceramide it produces can also play a role in promoting autophagic flux under certain conditions. mdpi.com

The interplay between sphingolipids and autophagy is complex, with different sphingolipid species and the enzymes that metabolize them having distinct regulatory roles at various steps of the autophagic pathway. nih.govnih.gov

Immunomodulatory Roles and Inflammatory Responses

Sphingomyelin and its metabolic products are significant modulators of the immune system and inflammatory responses. nih.govmdpi.comresearchgate.net They are involved in the signaling pathways of various immune cells and can influence the production of inflammatory mediators. nih.govresearchgate.netbiorxiv.org

The hydrolysis of sphingomyelin to ceramide by sphingomyelinases is a key event in many inflammatory responses. nih.govbiorxiv.org For instance, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can activate acid sphingomyelinase, leading to ceramide production and subsequent activation of the transcription factor NF-κB. nih.govbiorxiv.org NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov

Sphingomyelin levels within the cell membrane can also influence inflammatory signaling. mdpi.com Macrophages with reduced sphingomyelin synthase 2 (SMS2) activity, and therefore lower sphingomyelin content, show a diminished response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com This suggests that membrane sphingomyelin is important for the proper functioning of inflammatory signaling platforms, such as those involving Toll-like receptors (TLRs). ahajournals.org

The role of sphingolipids in immunity is multifaceted, with different metabolites having distinct and sometimes opposing effects. frontiersin.org For example, while ceramide is often pro-inflammatory, another sphingolipid metabolite, sphingosine-1-phosphate (S1P), can have both pro- and anti-inflammatory roles depending on the context. nih.gov This intricate balance between different sphingolipid species is crucial for the proper regulation of immune responses. frontiersin.org

Influence on Vesicular Transport and Protein Sorting

Sphingomyelin is a key player in the regulation of vesicular transport and protein sorting, particularly within the Golgi apparatus and the endocytic pathway. nih.govresearchgate.netresearchgate.net It is synthesized in the Golgi, a central hub for processing and sorting proteins and lipids for their transport to various cellular destinations. jrc.ac.in

Sphingomyelin, along with cholesterol, is enriched in specific microdomains of the trans-Golgi network (TGN). nih.govresearchgate.net These domains are thought to serve as platforms for the sorting of specific proteins and lipids into transport vesicles destined for the plasma membrane. researchgate.netpnas.orgnih.gov Studies have shown that sphingomyelin is sorted into a distinct class of secretory vesicles that bud from the TGN, indicating a specialized transport pathway for this lipid. researchgate.netpnas.orgnih.govfrontiersin.org

The synthesis of sphingomyelin itself can influence the trafficking of proteins through the secretory pathway. Inhibition of sphingomyelin synthesis has been shown to slow down the transport of certain viral and cellular proteins from the Golgi to the plasma membrane. pnas.org This suggests that sphingomyelin is not just a passive cargo but actively contributes to the formation and function of secretory vesicles. researchgate.net

Table 2: Sphingomyelin's Role in Cellular Transport and Sorting

| Process | Role of Sphingomyelin |

|---|---|

| Vesicular Transport | Enriched in TGN-derived secretory vesicles, indicating a specialized transport pathway. researchgate.netpnas.orgnih.gov |

| Protein Sorting | Contributes to the formation of lipid microdomains in the TGN that act as sorting platforms. researchgate.netfrontiersin.org |

| Golgi Function | Synthesized in the Golgi, and its synthesis is important for the proper trafficking of proteins through the secretory pathway. jrc.ac.inpnas.org |

Endocytosis and Receptor-Mediated Ligand Uptake Regulation

Sphingomyelin plays a significant role in regulating endocytosis, the process by which cells internalize molecules from their surroundings, including receptor-mediated ligand uptake. nih.govresearchgate.netresearchgate.net Its presence in the plasma membrane influences the formation and function of endocytic vesicles.

Sphingomyelin is a major component of lipid rafts, which are specialized membrane microdomains that can serve as platforms for the clustering of receptors and the initiation of endocytic events. researchgate.net The hydrolysis of sphingomyelin to ceramide by acid sphingomyelinase can modulate receptor sorting and uptake. For example, in the context of measles virus infection, the virus can induce sphingomyelin breakdown, which has been implicated in the modulation of immune cell functions, including T-cell silencing. karger.com

Furthermore, sphingolipids have been shown to be critical for the phagocytic uptake of pathogens like Mycobacterium tuberculosis. biorxiv.org Perturbing sphingolipid biosynthesis impairs the uptake of these bacteria by macrophages, suggesting that host sphingolipids are required for efficient phagocytosis. biorxiv.org The production of sphingomyelin, in particular, appears to be crucial for this process. biorxiv.org

Studies have also demonstrated that the addition of sphingolipids to cultured cells can enhance the receptor-mediated endocytosis of low-density lipoproteins (LDL), further highlighting the role of these lipids in modulating cellular uptake processes. nih.gov

Sphingomyelin in Pathophysiology and Disease Mechanisms

Neurodegenerative Disorders and Sphingomyelin Dysregulation

Neurodegenerative disorders, characterized by the progressive loss of neuronal structure and/or function, often exhibit complex pathological hallmarks including neuroinflammation, axonal and myelin defects, and astrogliosis frontiersin.org. Alterations in sphingolipid metabolism are increasingly implicated in these conditions mdpi.comfrontiersin.orgmetwarebio.com.

Alzheimer's Disease (AD) is marked by the deposition of amyloid-beta (Aβ) peptide and neuronal degeneration, leading to cognitive decline pnas.org. Abnormal sphingolipid metabolism is a reported feature in AD semanticscholar.orgnih.govfrontiersin.org. Studies have shown a decrease in sphingomyelin levels in the middle frontal gyrus of AD patients compared to controls pnas.org. Concurrently, there is often an increase in the activity of acid sphingomyelinase (ASM) and neutral sphingomyelinase (nSMase), enzymes that hydrolyze sphingomyelin into ceramide semanticscholar.orgfrontiersin.orgpnas.orgnih.govfrontiersin.orgresearchgate.netnih.gov.

The accumulation of ceramide, a product of sphingomyelin hydrolysis, is a critical event in AD pathogenesis metwarebio.compnas.orgnih.gov. Oxidative stress, often exacerbated by Aβ, activates sphingomyelinases, leading to increased ceramide production pnas.org. This elevated ceramide can trigger synaptic dysfunction and neuronal death pnas.org. Furthermore, increased ASM activity in AD brains and plasma has been linked to defective autophagic degradation due to lysosomal depletion, contributing to Aβ deposition researchgate.netnih.govrupress.orgresearchgate.net. Partial inhibition of ASM has been shown to ameliorate AD pathology in mouse models, including reducing Aβ deposition and improving memory impairment nih.govrupress.orgresearchgate.net.

Table 1: Sphingomyelin and Ceramide Levels/Activity in Alzheimer's Disease

| Biomarker/Enzyme | Location | Change in AD Patients/Models | Reference |

| Sphingomyelin | Middle frontal gyrus | Decreased | pnas.org |

| Sphingomyelin | CSF nanoparticles & supernatant fluid | Lower total levels | semanticscholar.org |

| Acid Sphingomyelinase (ASM) | Brain, plasma, fibroblasts | Increased activity/expression | nih.govresearchgate.netnih.govresearchgate.net |

| Acid Sphingomyelinase (ASM) | CSF | Reduced activity | semanticscholar.orgplos.org |

| Neutral Sphingomyelinase (nSMase) | Brain (hippocampus) | Activated by Aβ | frontiersin.org |

| Ceramide | Brain | Elevated | metwarebio.compnas.orgnih.govfrontiersin.org |

| Ceramide | CSF supernatant fluid | Higher levels | semanticscholar.orgplos.org |

| Ceramide | CSF nanoparticles | Lower levels | semanticscholar.orgplos.org |

Parkinson's Disease (PD) is characterized by the selective loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein (B15492655) (α-synuclein) frontiersin.org. Sphingomyelin is crucial for myelin sheath integrity, impulse transmission, and synaptic plasticity, making its dysregulation relevant to PD nih.gov.

Perturbations in sphingomyelin metabolism, particularly involving ASM and nSMase, are observed in PD frontiersin.orgnih.gov. A reduction in ASM activity, potentially due to genetic factors or protein downregulation, correlates with PD and can lead to excessive accumulation of sphingomyelin, which becomes toxic to cells nih.gov. Conversely, while nSMase activity is generally crucial for ceramide production and can be sensitive to oxidative stress common in PD brains, some studies in PD models have shown a downregulation of nSMase in the hippocampus frontiersin.orgfrontiersin.orgnih.gov. A reduction in nSMase is also associated with reduced release of α-synuclein-containing exosomes, hindering its extracellular degradation and promoting accumulation and inflammation nih.gov.

Table 2: Sphingomyelinase Activity in Parkinson's Disease Models

| Enzyme | Location | Change in MPTP-induced PD mouse model | Reference |

| Neutral Sphingomyelinase (nSMase) | Hippocampus | Downregulated | frontiersin.orgnih.gov |

| Acid Sphingomyelinase (aSMase) | Brain | Reduction correlates with PD | nih.gov |

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the degeneration of motor neurons bmbreports.orgnih.govencyclopedia.pubnih.gov. Alterations in sphingolipid metabolism are intimately related to ALS, with lipid dysregulation often occurring prior to neurodegeneration mdpi.combmbreports.orgnih.govencyclopedia.pubmdpi.comresearchgate.net.

Studies have consistently shown an upregulation of multiple sphingomyelin species and ceramides (B1148491) in ALS patients and mouse models nih.govencyclopedia.pubmdpi.comresearchgate.net. For instance, in 13 studies on ALS patients, 12 demonstrated an upregulation of sphingomyelin species, and 6 showed an upregulation of ceramides nih.govresearchgate.net. These sphingomyelin species have also correlated with markers of clinical progression in ALS nih.govencyclopedia.pubresearchgate.net. Acid sphingomyelinase (ASM) activity is significantly increased in the plasma of ALS patients and in the plasma and spinal cords of ALS mouse models bmbreports.orgnih.govresearchgate.net. This increased ASM activity leads to higher ceramide levels, which can influence inflammation, neuromuscular junction loss, and motor neuron degeneration bmbreports.org. Genetic inhibition of ASM has been shown to improve motor function and reduce spinal neuronal loss in an ALS mouse model, suggesting ASM as a potential therapeutic target bmbreports.orgnih.govresearchgate.net. Furthermore, ceramide accumulation has been linked to motor neuron apoptotic death in SOD1G93A mice, mediated by neutral sphingomyelinase mdpi.com.

Table 3: Sphingomyelin and Ceramide Alterations in ALS

| Biomarker/Enzyme | Location | Change in ALS Patients/Models | Reference |

| Sphingomyelin | Spinal cord, plasma, serum, CSF | Upregulated (most studies) | nih.govencyclopedia.pubresearchgate.net |

| Ceramide | Spinal cord, plasma | Upregulated | nih.govencyclopedia.pubresearchgate.netmdpi.com |

| Acid Sphingomyelinase (ASM) | Plasma, spinal cord | Increased activity | bmbreports.orgnih.govresearchgate.net |

| Neutral Sphingomyelinase (nSMase) | Motor neurons | Activation leading to ceramide generation | mdpi.com |

Multiple Sclerosis (MS) is an autoimmune, inflammatory, and neurodegenerative disease of the central nervous system characterized by demyelination mdpi.comkarger.compreprints.org. Sphingolipids are essential components of myelin sheaths, and their dysregulation plays a significant role in MS pathophysiology and progression nih.govmdpi.comkarger.compreprints.org.

In MS patients, a reduction in sphingomyelin (SM) levels in erythrocyte membranes and plasma has been observed, accompanied by an elevation of its products, ceramide (CER) and sphingosine (B13886) (SPH) mdpi.com. This is supported by an upregulation of acid sphingomyelinase (ASM) activity and expression in MS plasma mdpi.comilo.org. Ceramide and the enzymes involved in its production are pivotal in oligodendrocyte damage and demyelination karger.com. Inflammation and oxidative stress, both prominent in MS, stimulate sphingosine accumulation and can activate neutral sphingomyelinase, leading to increased ceramide levels, contributing to demyelination and neurodegeneration mdpi.comkarger.com. Antibodies against sphingomyelin have also been detected in the serum or CSF of MS patients karger.com. Genetic deficiency or pharmacological inhibition of ASM has shown positive effects in experimental autoimmune encephalomyelitis (EAE), a mouse model for MS, by enhancing myelin repair and reducing detrimental astroglial distribution researchgate.netplos.org.

Table 4: Sphingomyelin and Metabolite Changes in Multiple Sclerosis

| Biomarker/Enzyme | Location | Change in MS Patients/Models | Reference |

| Sphingomyelin | Erythrocyte membranes, plasma, CSF | Reduced | mdpi.comilo.org |

| Ceramide | Erythrocyte membranes, plasma, CNS, CSF | Elevated | mdpi.comkarger.compreprints.orgilo.org |

| Sphingosine | Erythrocyte membranes, plasma, CNS | Elevated | mdpi.com |

| Acid Sphingomyelinase (ASM) | Plasma, CSF | Increased activity/expression | mdpi.comilo.org |

| Neutral Sphingomyelinase (nSMase) | Oligodendrocytes | Activation by reactive oxygen species | karger.com |

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases resulting from deficiencies in lysosomal enzymes, leading to the accumulation of specific substrates frontiersin.orgnih.gov. Sphingomyelin metabolism is centrally involved in several LSDs.

Niemann-Pick Disease (Types A and B) Niemann-Pick disease (NPD) types A and B are autosomal recessive lysosomal storage disorders caused by a deficient activity of acid sphingomyelinase (ASM), encoded by the SMPD1 gene frontiersin.orgnih.govmhmedical.comwikipedia.orgmsdmanuals.comnih.gov. This deficiency leads to the harmful accumulation of sphingomyelin and other lipids, primarily in lysosomes of the monocyte-macrophage system, affecting the spleen, liver, lungs, bone marrow, and brain nih.govmhmedical.comwikipedia.org.

Type A NPD is a severe infantile neurodegenerative form, characterized by dramatically reduced ASM activity (typically less than 5% of normal), failure to thrive, hepatosplenomegaly, and rapid neurodegeneration, often leading to death by 2 to 3 years of age nih.govmhmedical.comwikipedia.orgmsdmanuals.com.

Type B NPD is clinically more variable, usually diagnosed in childhood, with higher residual ASM activity (5-10% of normal). Most patients have little to no neurological involvement and can survive into adulthood, though severe cases may develop progressive pulmonary infiltration nih.govmhmedical.comwikipedia.orgmsdmanuals.com.

The pathological hallmark of NPD types A and B is the presence of lipid-laden foam cells, known as "Niemann-Pick cells," due to sphingomyelin accumulation mhmedical.comwikipedia.org.

Farber Disease Farber disease (FD) is another rare lysosomal storage disorder characterized by a deficiency in acid ceramidase (AC) activity, leading to the accumulation of ceramide frontiersin.org. While directly involving ceramide, its connection to sphingomyelin metabolism is through the sphingomyelinase pathway, as ceramide is a direct product of sphingomyelin hydrolysis frontiersin.orgnih.gov. Farber disease is characterized by a range of symptoms including painful, progressively deformed joints, subcutaneous nodules, and a hoarse cry, with neurological involvement varying among types frontiersin.org.

Table 5: Lysosomal Storage Disorders and Sphingomyelin Metabolism

| Disease | Enzyme Deficiency | Accumulating Lipid(s) | Key Pathological Features | Reference |

| Niemann-Pick Disease (Types A & B) | Acid Sphingomyelinase (ASM) | Sphingomyelin | Hepatosplenomegaly, neurodegeneration (Type A), foam cells | frontiersin.orgnih.govmhmedical.comwikipedia.orgmsdmanuals.com |

| Farber Disease | Acid Ceramidase (AC) | Ceramide | Painful joints, subcutaneous nodules, hoarse cry | frontiersin.org |

Sphingomyelin and its metabolites are potent signaling molecules that can significantly influence neuronal function and survival. Dysregulation of sphingomyelin metabolism, particularly leading to ceramide accumulation, is a key mechanism underlying neuronal dysfunction and cell death in various neurodegenerative contexts frontiersin.orgbmbreports.orgpnas.orgexlibrisgroup.comresearchgate.netbiorxiv.orgresearchgate.net.

Ceramide Accumulation and Apoptosis: Increased levels of ceramide are a common consequence of perturbed sphingomyelin metabolism, often due to heightened sphingomyelinase activity frontiersin.orgpnas.orgnih.govexlibrisgroup.comresearchgate.net. Ceramide is a well-established mediator of apoptosis (programmed cell death) in neurons frontiersin.orgpnas.orgexlibrisgroup.comresearchgate.netfrontiersin.org. It can induce neuronal apoptosis in a dose- and time-dependent manner, and its accumulation is observed in response to various stressors, including oxidative stress and Aβ toxicity in AD pnas.orgexlibrisgroup.com. Ceramide-induced apoptosis can involve the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 and c-Jun N-terminal kinase (JNK) phosphorylation researchgate.netfrontiersin.org.

Oxidative Stress and Inflammation: Sphingolipid metabolism is closely intertwined with oxidative stress and neuroinflammation frontiersin.orgbmbreports.orgpnas.orgmdpi.comkarger.com. Oxidative stress can activate sphingomyelinases, leading to increased ceramide production, which in turn can further induce oxidative stress, creating a vicious cycle that contributes to neuronal damage pnas.orgkarger.comworktribe.com. Ceramide also stimulates the synthesis of inflammatory cytokines, leading to astroglia activation and neuroinflammation frontiersin.orgbmbreports.orgfrontiersin.org.

Autophagic Dysfunction: In diseases like AD, increased ASM activity can lead to defective autophagic degradation by impairing lysosomal biogenesis researchgate.netnih.govrupress.orgresearchgate.net. Autophagy is a critical cellular process for clearing aggregated proteins and damaged organelles, and its impairment contributes to the accumulation of toxic proteins like Aβ researchgate.netnih.gov.

Myelin Defects and Synaptic Dysfunction: Sphingomyelin is a major component of myelin. Alterations in sphingomyelin levels or its breakdown can directly impact myelin stability and integrity, leading to demyelination, as seen in MS nih.govfrontiersin.orgmdpi.comkarger.compreprints.org. Furthermore, disturbed sphingolipid metabolism can cause disturbances in action potentials and synaptic dysfunction, contributing to neurological deficits semanticscholar.orgresearchgate.net.

Parthanatos: Beyond apoptosis, ceramide has been implicated in other forms of neuronal death, such as parthanatos, a PARP-1-dependent cell death pathway characterized by hyperactivation of PARP-1, accumulation of PAR polymers, and nuclear translocation of apoptosis-inducing factor (AIF) frontiersin.org.

Table 6: Mechanisms of Neuronal Dysfunction and Cell Death Linked to Sphingomyelin/Ceramide

| Mechanism | Role of Sphingomyelin/Ceramide | Associated Disorders | Reference |

| Apoptosis | Ceramide accumulation induces programmed cell death | AD, ALS, general neuronal injury | frontiersin.orgpnas.orgexlibrisgroup.comresearchgate.netfrontiersin.org |

| Oxidative Stress | Ceramide induction and exacerbation of oxidative stress | AD, MS, ALS | pnas.orgkarger.comworktribe.com |

| Neuroinflammation | Ceramide stimulates inflammatory cytokines and astroglia activation | AD, PD, MS, ALS | frontiersin.orgbmbreports.orgfrontiersin.org |

| Autophagic Dysfunction | Increased ASM impairs lysosomal biogenesis, leading to protein accumulation | AD | researchgate.netnih.govrupress.orgresearchgate.net |

| Demyelination | Sphingomyelin breakdown and ceramide accumulation affect myelin integrity | MS | nih.govfrontiersin.orgmdpi.comkarger.compreprints.org |

| Synaptic Dysfunction | Perturbed sphingolipid metabolism affects action potentials and synaptic function | AD | semanticscholar.orgresearchgate.net |

| Parthanatos | Ceramide induces PARP-1 overactivation and DNA damage | General neuronal injury | frontiersin.org |

Sphingomyelin-Mediated Neuroinflammation

Sphingolipids, including sphingomyelin, are highly abundant in the central nervous system (CNS) and are integral to neuroinflammation and neurodegeneration. mdpi.combmbreports.org Dysregulation of sphingolipid metabolism is considered a key pathway in these conditions, with the sphingomyelin-ceramide pathway being a central regulator. mdpi.com

In neurodegenerative disorders such as Alzheimer's Disease (AD), increased sphingomyelin levels have been observed in brain tissue, correlating with the severity of the pathology. frontiersin.org The conversion of sphingomyelin to ceramide is catalyzed by sphingomyelinases (SMases). frontiersin.org In neurons, ceramide is generated through the hydrolysis of sphingomyelin by either acidic (A-SMase) or neutral (N-SMase) forms of SMase. frontiersin.org The activation of both A-SMase and N-SMase is mediated by the TNF-α signaling cascade, a potent pro-inflammatory cytokine. frontiersin.org Amyloid-beta (Aβ), a hallmark of AD, increases ceramide levels by activating SMase, which contributes to apoptosis in AD pathogenesis. bmbreports.orgnih.gov This imbalance in ceramide metabolism, primarily due to sphingomyelin hydrolysis, is reported to occur in the early stages of AD. bmbreports.orgnih.gov The TNF-α-regulated sphingomyelin signaling pathway is implicated in neuronal death and survival, further highlighting its role in neuroinflammation. frontiersin.org Additionally, sphingosine-1-phosphate (S1P), another sphingolipid metabolite, also plays a significant role in inflammation. mdpi.com

Sphingomyelin in Cancer Development and Therapy Response

Dysregulated sphingolipid metabolism is a major pathway identified in numerous human cancers, significantly contributing to tumor progression, metastasis, and the development of drug resistance. researchgate.netmdpi.comnih.gov Sphingolipids function not only as structural components of cell membranes but also as bioactive molecules that regulate cell fate. mdpi.com A critical aspect in cancer biology is the dynamic balance, often referred to as the "sphingolipid rheostat," between pro-apoptotic ceramides and pro-survival S1P. mdpi.comnih.gov

Dysregulation of Sphingomyelin Metabolism in Malignancy

Sphingolipid metabolism is frequently dysregulated in cancer, impacting cell survival and death. nih.gov Sphingomyelin serves as a key molecule within this metabolic network. mdpi.com It can be catabolized into ceramide by sphingomyelinase (SMase) or resynthesized from ceramide by sphingomyelin synthase (SMS). mdpi.com Overexpression of sphingomyelin synthase 2 (SMS2) has been shown to promote an aggressive breast cancer phenotype by disrupting the homeostasis between ceramide and sphingomyelin. frontiersin.org

Alterations in the expression of enzymes involved in sphingolipid metabolism are frequently observed in malignancies. Increased expression of ceramide transport protein (CERT), sphingosine kinase 1 (SPHK1), SPHK2, and glucosylceramide synthase (GCS) has been linked to drug resistance. oaepublish.com Furthermore, excessive phosphorylation of sphingolipids by sphingosine kinases (SPHKs) is a notable cause of sphingolipid metabolic dysregulation, as S1P, the product of SPHK activity, is involved in cellular survival, proliferation, and migration. gavinpublishers.com Elevated levels of sphingomyelin have also been associated with the overexpression of multi-drug resistance protein 1 (MRP1)/P-glycoprotein (Pgp) in breast cancer, contributing to drug resistance. nih.gov

Role in Tumor Growth, Proliferation, and Invasion

Sphingolipids and their metabolites are crucial in modulating cell signaling functions that influence various biological processes, including cell growth, proliferation, migration, invasion, and metastasis. frontiersin.org Ceramides typically mediate antiproliferative responses, inhibiting cancer cell growth and migration, and inducing apoptosis. nih.govfrontiersin.org Conversely, S1P plays an opposing role, promoting cancer cell transformation, migration, and growth, and enhancing drug resistance. nih.govfrontiersin.org

Sphingosine kinase 1 (SPHK1) is particularly implicated in promoting proliferation and migration, with its increased expression being associated with a poor prognosis in human cancers. nih.govfrontiersin.org For instance, SPHK1 has been shown to promote the translocation of triple-negative breast cancer (TNBC) cells. frontiersin.org In ovarian cancer, S1P has been demonstrated to contribute to metastatic potential by stimulating the migration, chemotaxis, and invasion of cancer cells. oaepublish.com The SPHK2-specific inhibitor, ABC294640, has been shown to inhibit the proliferation of tumor cells in various cancer models. oaepublish.com Furthermore, siRNA-targeted knockdown of SPHK2 expression effectively inhibits ERK-mediated proliferation, invasion, and migration. oaepublish.com

Table 1: Contrasting Roles of Key Sphingolipids in Cancer

| Sphingolipid | General Role in Cancer | Specific Effects |

| Ceramide (Cer) | Anti-proliferative, pro-apoptotic | Inhibits cancer cell growth and migration, induces autophagy and apoptosis. nih.govfrontiersin.org |

| Sphingosine-1-Phosphate (S1P) | Pro-survival, pro-proliferative | Induces cancer cell transformation, migration, and growth; promotes drug resistance, angiogenesis. mdpi.comnih.govfrontiersin.org |

Sphingomyelin and Cancer Drug Resistance Mechanisms

Drug resistance represents a significant challenge in cancer treatment, and alterations in sphingolipid trafficking and metabolism are recognized mechanisms contributing to this resistance. researchgate.netnih.govresearchgate.net Dysregulation of various sphingolipids, including sphingomyelin, ceramide, and S1P, has been directly linked to drug resistance in different cancer types. nih.gov

The metabolic conversion of ceramide to S1P, sphingomyelin, or glucosylceramide is mitogenic and inhibits antiapoptotic pathways, thereby promoting the proliferation and drug resistance of cancer cells. oaepublish.com Upregulated levels of glucosylceramide synthase (GCS) lead to the upregulation of the ABCB1 gene, which induces drug efflux from cancer cells, a key bypass mechanism making some drugs ineffective. researchgate.netnih.govresearchgate.net Overexpression of GCS is particularly prominent in chemotherapy resistance across various cancers. frontiersin.org Increased expressions of CERT, SPHK1, SPHK2, and GCS have been associated with resistance to various chemotherapies, including paclitaxel, doxorubicin, and fenretinide (B1684555). oaepublish.com

Conversely, strategies that increase ceramide levels or decrease the anti-apoptotic lipid S1P may be therapeutically useful. oaepublish.com The inhibition of enzymes that break down ceramide can alleviate chemotherapy resistance. frontiersin.org However, the inhibition of SMases, which generate ceramide from sphingomyelin breakdown, can lead to increased drug resistance in cancer cells. nih.gov Overexpression of SPHK1 has been described to mediate resistance to imatinib (B729) in chronic myeloid leukemia (CML) patient-derived cells. nih.gov Safingol (L-threo-dihydrosphingosine), a synthetic SPHK1/2 inhibitor, has been evaluated in clinical trials and functions by increasing ceramide levels. oaepublish.com

Table 2: Enzymes of Sphingolipid Metabolism and Their Role in Cancer Drug Resistance

| Enzyme | Role in Sphingolipid Metabolism | Impact on Drug Resistance | Associated Mechanism |

| Glucosylceramide Synthase (GCS) | Catalyzes ceramide to glucosylceramide | Upregulated in drug resistance | Leads to ABCB1 gene upregulation and drug efflux. researchgate.netfrontiersin.orgnih.govresearchgate.net |

| Sphingosine Kinase 1 (SPHK1) | Phosphorylates sphingosine to S1P | Upregulated in drug resistance | Promotes cell survival, proliferation, and inhibits apoptosis; mediates imatinib resistance in CML. oaepublish.comnih.govresearchgate.netnih.gov |

| Sphingosine Kinase 2 (SPHK2) | Phosphorylates sphingosine to S1P | Upregulated in drug resistance | Contributes to proliferation and drug resistance. oaepublish.com |

| Ceramide Transport Protein (CERT) | Facilitates ceramide transport | Increased expression associated with drug resistance | Contributes to resistance to paclitaxel-induced cell death. oaepublish.com |

| Sphingomyelinase (SMase) | Catabolizes sphingomyelin to ceramide | Inhibition can increase drug resistance | Reduces pro-apoptotic ceramide levels. nih.gov |

Specific Cancer Types and Sphingomyelin Alterations

All subtypes of breast cancer are characterized by peculiar and substantial changes in sphingolipid metabolism, including alterations in sphingomyelin levels. nih.govnih.govresearchgate.net These alterations in sphingolipid metabolite levels and their associated enzymatic pathways represent molecular mechanisms by which breast cancer cells grow, respond to, or evade therapeutic interventions. nih.govnih.govresearchgate.net